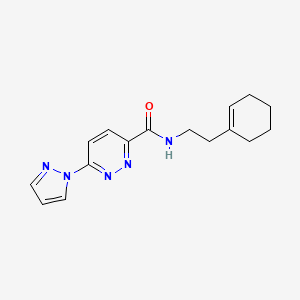
N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a complex organic compound characterized by its thiazole and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the isoxazole ring. Key reagents and conditions include:
Thiophene derivatives: as starting materials.
Oxidation and cyclization reactions: to form the thiazole ring.
Condensation reactions: to introduce the isoxazole ring.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of thiazole to sulfone derivatives.
Reduction: Reduction of the thiazole ring to form thiazolidine derivatives.
Substitution: Replacement of functional groups on the thiazole or isoxazole rings.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogenating agents, nucleophiles.
Major Products Formed:
Sulfone derivatives: Resulting from oxidation reactions.
Thiazolidine derivatives: Resulting from reduction reactions.
Halogenated derivatives: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic or biological outcomes.
Comparison with Similar Compounds
Thiazole derivatives: Similar compounds include 2-acetamido-4-methylthiazole and other thiazole-based molecules.
Isoxazole derivatives: Compounds such as 5-(thiophen-2-yl)isoxazole and related isoxazole derivatives.
Uniqueness: N-(4-methylthiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide stands out due to its unique combination of thiazole and isoxazole rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c1-8-7-20-13(14-8)15-12(17)6-9-5-10(18-16-9)11-3-2-4-19-11/h2-5,7H,6H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELGNDVIIRPLPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2900354.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2900356.png)


![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide](/img/structure/B2900365.png)
![6-(4-ethoxyphenyl)-2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2900368.png)
![3-(furan-2-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2900370.png)


![N-(1-Cyanocyclopropyl)-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B2900373.png)
![[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B2900374.png)
![(Propan-2-yl)({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2900375.png)
